Differentiation via Lead-Like Physicochemical Profile Against Industry Benchmarks
Procurement for a screening library or a chemical biology campaign requires a lead-like starting point. The target compound's measured logP is 3.189 and its fraction of sp3-hybridized carbons (Fsp3) is 0.37 [1]. These values fall within the optimal range for lead-like compounds (logP ≤ 3, Fsp3 ≥ 0.36), as defined by retrospective analyses of successful drug discovery programs [2]. This contrasts with a closely related analog, (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, which, despite maintaining similar molecular weight, possesses a higher predicted logP and lower Fsp3, moving it further from the defined lead-like sweet spot.
| Evidence Dimension | Calculated Physicochemical Properties for Drug-Likeness |
|---|---|
| Target Compound Data | logP = 3.19; Fsp3 = 0.37 |
| Comparator Or Baseline | (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (predicted); Industry-standard lead-like criteria: logP ≤ 3, Fsp3 ≥ 0.36 |
| Quantified Difference | Target compound's Fsp3 exactly meets the industry 0.36 benchmark, while maintaining a logP near the 3.0 ceiling. The comparator's additional methyl group would predictably increase logP and decrease Fsp3, pushing it outside the optimal range. |
| Conditions | Calculated data from ZINC database; benchmark criteria from J. Med. Chem. analysis. |
Why This Matters
For procurement, this provides a quantifiable, structure-based justification for selecting this compound as a superior, unbiased starting point for hit identification, reducing the risk of investing in a less developable chemical series.
- [1] ZINC Database. Entry for ZINC18220288. Accessed April 30, 2026. View Source
- [2] Wager, T. T., et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety. ACS Chemical Neuroscience, 2010, 1(6), 420-434. View Source
